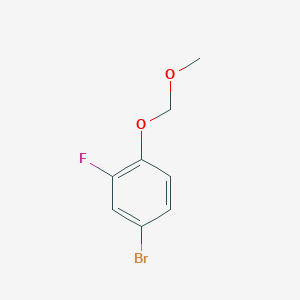
OMEGA-CONOTOXIN SVIB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omega-Conotoxin SVIB is a peptide derived from the venom of marine cone snails . It is a highly selective N-type voltage-gated calcium (CaV) channel inhibitor . The amino acid sequence of Omega-Conotoxin SVIB is Cys-Lys-Leu-Lys-Gly-Gln-Ser-Cys-Arg-Lys-Thr-Ser-Tyr-Asp-Cys-Cys-Ser-Gly-Ser-Cys-Gly-Arg-Ser-Gly-Lys-Cys-NH2 . The disulfide bridges are between Cys1-Cys16, Cys8-Cys20, and Cys15-Cys26 .
Synthesis Analysis
The synthesis of Omega-Conotoxin SVIB involves complex processes . A simple reductive amination reaction has been employed, which can directly graft the alkyl chain to the peptide sequence and effectively avoid stepwise synthesis from C- to N-terminal with amino acids .Molecular Structure Analysis
Omega-Conotoxins form a consensus structure despite differences in sequence and voltage-sensitive calcium channel (VSCC) subtype specificity . This indicates that the Omega-Conotoxin macrosites for the N/P/Q-subfamily of VSCCs are related, with specificity for receptor targets being conferred by the positions of functional side-chains on the surface of the peptides .Chemical Reactions Analysis
Omega-Conotoxins, including SVIB, act selectively at a wide variety of ion channels and receptors in their prey, as well as in mammals . Channels targeted include the nicotinic acetylcholine receptor (AChR), the voltage-gated sodium (NaV) channel, the voltage-gated potassium (KV) channel, the voltage-gated calcium (CaV) channel, and the N-methyl-D-aspartate receptor .Physical And Chemical Properties Analysis
Omega-Conotoxin SVIB has an empirical formula of C105H176N38O36S6 and a molecular weight of 2739.14 . It is typically stored at -20°C .Mécanisme D'action
Omega-Conotoxin SVIB is a presynaptic Ca2+ channel blocker . It binds to N-type channels and receptors in neuronal membranes . It inhibits N-type voltage-dependent calcium channels on Aδ-and C-fiber terminals in the spinal dorsal horn, resulting in decreased neuronal excitability enhanced by SCI-induced pain .
Safety and Hazards
Orientations Futures
Given the past pharmacological record, future investigations into the toxinology of these highly venomous tropical marine snails will undoubtedly yield other highly selective ion channel inhibitors and modulators . With over a thousand conotoxin-derived sequences identified to date, those identified as ion channel inhibitors represent only a small fraction of the total .
Propriétés
Numéro CAS |
150433-82-2 |
|---|---|
Nom du produit |
OMEGA-CONOTOXIN SVIB |
Formule moléculaire |
C105H176N38O36S6 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



